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Compound of Interest

Compound Name: 4-Methyl-3-heptene

Cat. No.: B1233913 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] As

a volatile organic compound, its accurate identification and characterization are crucial in

various fields, including chemical synthesis, quality control, and metabolomics. This document

outlines detailed protocols for the characterization of 4-Methyl-3-heptene using modern

analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-3-heptene is provided below.

Property Value Reference

Molecular Formula C8H16 [1][2]

Molecular Weight 112.21 g/mol [1][2]

IUPAC Name (E)-4-methylhept-3-ene [1]

CAS Number 4485-16-9 [2]

Boiling Point 118-119 °C (391-392 K) [3]
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like

4-Methyl-3-heptene. The retention index and the mass spectrum are key identifiers.

Quantitative Data
The Kovats retention index is a dimensionless quantity used to convert retention times into

system-independent constants.

Column Type Kovats Retention Index

Standard Non-polar 775, 781.7, 791.3, 791

Standard Polar 868.1, 870.3

Semi-standard Non-polar 778, 779

Data sourced from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum of 4-Methyl-3-heptene shows a characteristic fragmentation pattern.

Property Value

Total Peaks 39

Top Peak (m/z) 55

2nd Highest Peak (m/z) 69

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol
Objective: To separate and identify 4-Methyl-3-heptene in a sample.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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Helium (carrier gas)

Sample containing 4-Methyl-3-heptene dissolved in a volatile solvent (e.g., hexane)

Standard non-polar capillary column (e.g., DB-5ms)

Standard polar capillary column (e.g., DB-WAX)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in hexane.

GC-MS System Setup:

Injector Temperature: 250 °C

Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes

Ramp: 10 °C/min to 250 °C

Hold at 250 °C for 5 minutes

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Electron Ionization Energy: 70 eV

Mass Scan Range: 40-300 m/z

Injection: Inject 1 µL of the prepared sample into the GC.

Data Acquisition: Acquire data throughout the GC run.

Data Analysis:
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Identify the peak corresponding to 4-Methyl-3-heptene based on its retention time.

Calculate the Kovats retention index using a series of n-alkane standards.

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the

identity.

Experimental Workflow

Sample Preparation GC-MS Analysis Data Processing

Sample Solution in Hexane Injector ColumnVaporization MS_DetectorSeparation Data_AcquisitionDetection & Ionization Data_AnalysisSignal Processing Identification

Click to download full resolution via product page

GC-MS workflow for 4-Methyl-3-heptene analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are valuable for the structural elucidation of 4-Methyl-3-
heptene.

Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of 4-Methyl-3-heptene for structural confirmation.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

Deuterated chloroform (CDCl₃)

NMR tubes

4-Methyl-3-heptene sample
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Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of the 4-Methyl-3-heptene sample in

~0.7 mL of CDCl₃ in an NMR tube.

Spectrometer Setup:

Tune and shim the spectrometer for the CDCl₃ lock signal.

Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.

¹H NMR Acquisition:

Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the carbon spectrum. A proton-decoupled experiment is standard.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16

ppm for ¹³C).

Integrate the ¹H NMR signals and identify the chemical shifts and coupling patterns.

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Experimental Workflow
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NMR spectroscopy workflow for structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For 4-Methyl-3-heptene, key absorptions will correspond

to C-H and C=C bond vibrations.

Experimental Protocol
Objective: To obtain the vapor phase IR spectrum of 4-Methyl-3-heptene.

Materials:

Fourier Transform Infrared (FTIR) Spectrometer, potentially coupled with a Gas

Chromatograph (GC-IRD). The NIST reference spectrum was obtained using an HP-

GC/MS/IRD instrument.[4]

Gas cell or a GC interface.

4-Methyl-3-heptene sample.

Procedure:

Sample Introduction: If using a GC-IRD, the sample is introduced via the GC as described in

the GC-MS protocol. For a static measurement, a small amount of the volatile sample is

introduced into an evacuated gas cell.
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Spectrometer Setup:

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric

water and carbon dioxide.

Collect a background spectrum.

Data Acquisition:

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Identify the characteristic absorption bands. For 4-Methyl-3-heptene, expect:

~3000-2850 cm⁻¹: C-H stretching vibrations of alkyl groups.

~1670-1640 cm⁻¹: C=C stretching vibration of the alkene.

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

Experimental Workflow

Sample Introduction
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FTIR spectroscopy workflow for functional group analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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